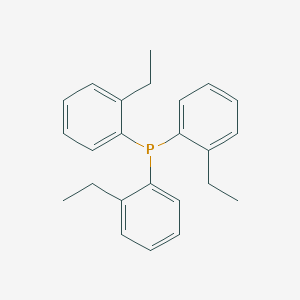

Tris(2-ethylphenyl)phosphane

Übersicht

Beschreibung

Tris(2-ethylphenyl)phosphane: is an organophosphorus compound with the chemical formula C24H27P . It is a tertiary phosphine, characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom. This compound is of interest due to its applications in various fields, including catalysis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of 2-bromoethylbenzene with n-butyllithium in tetrahydrofuran (THF) at -60°C, followed by the addition of phosphorus trichloride .

From Metallated Phosphines: Another approach includes the metallation of phosphines followed by the addition of appropriate aryl halides.

Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tris(2-ethylphenyl)phosphane can undergo oxidation to form phosphine oxides.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions often involve halides or other electrophiles under mild conditions.

Major Products Formed:

Phosphine Oxides: Formed during oxidation reactions.

Reduced Organic Compounds: Result from reduction reactions.

Substituted Phosphines: Products of nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins, aiding in the understanding of protein folding and function.

Industry:

Wirkmechanismus

Mechanism: Tris(2-ethylphenyl)phosphane exerts its effects primarily through its ability to donate electrons from the phosphorus atom. This electron donation facilitates various chemical reactions, including catalysis and reduction processes .

Molecular Targets and Pathways:

Catalytic Sites: The compound targets catalytic sites on transition metals, forming stable complexes that enhance catalytic activity.

Redox Pathways: It participates in redox reactions, influencing the oxidation state of other molecules.

Vergleich Mit ähnlichen Verbindungen

Triphenylphosphine: Another tertiary phosphine with three phenyl groups attached to phosphorus.

Tris(2-carboxyethyl)phosphine: Known for its use in biological applications as a reducing agent.

Uniqueness:

Steric Effects: The 2-ethylphenyl groups in Tris(2-ethylphenyl)phosphane provide unique steric effects that can influence its reactivity and selectivity in chemical reactions.

Electronic Properties: The electron-donating nature of the ethyl groups enhances its ability to participate in redox reactions compared to other phosphines.

Biologische Aktivität

Tris(2-ethylphenyl)phosphane (TEPP) is a phosphorous-containing compound that has garnered attention in various fields, including industrial chemistry and toxicology. Its biological activity is of particular interest due to its potential implications for human health and environmental safety. This article reviews the biological effects, toxicological data, and relevant case studies related to TEPP, providing a comprehensive overview of its impact.

Chemical Structure:

- Molecular Formula: C18H21P

- CAS Number: 100-56-1

TEPP is characterized by three ethylphenyl groups attached to a phosphorus atom, which contributes to its unique chemical behavior and biological interactions.

Biological Activity Overview

The biological activity of TEPP can be assessed through various studies focusing on its toxicity, potential carcinogenicity, and effects on different organ systems.

Toxicological Studies

- Acute Toxicity:

- Chronic Toxicity:

-

Carcinogenic Potential:

- Long-term exposure studies have shown evidence of carcinogenic activity in male and female rats treated with tris(2-chloroethyl) phosphate (a related compound), which may suggest similar risks for TEPP due to structural similarities . The incidence of renal tubule adenomas was notably higher in treated groups.

- Neurotoxicity:

Study 1: Organ Weight Changes

In a study assessing the effects of TEPP on organ weights:

- Dosing Regimen: Rats were treated with doses ranging from 0 to 350 mg/kg/day.

- Findings: Significant increases in absolute liver weights were noted at doses of 175 mg/kg/day and above, with relative liver weight also increasing significantly compared to controls .

| Dose (mg/kg/day) | Absolute Liver Weight (g) | Relative Liver Weight (%) |

|---|---|---|

| 0 | 13.4 | - |

| 175 | 15.0 | +19.9 |

| 350 | 16.0 | +30.5 |

Study 2: Histopathological Changes

Histopathological examinations revealed:

Eigenschaften

IUPAC Name |

tris(2-ethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRSSUBSVSBAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1P(C2=CC=CC=C2CC)C3=CC=CC=C3CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514275 | |

| Record name | Tris(2-ethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-27-0 | |

| Record name | Tris(2-ethylphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.